

# Anitrazafen: A Technical Overview for Drug Development Professionals

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An in-depth guide to the IUPAC name, synonyms, and available data for the anti-inflammatory agent, **Anitrazafen**.

# **Chemical Identity**

**Anitrazafen** is a non-steroidal anti-inflammatory drug (NSAID). Its chemical identity is well-established, providing a solid foundation for research and development.

#### **IUPAC Name**

The International Union of Pure and Applied Chemistry (IUPAC) name for **Anitrazafen** is 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine[1].

## **Synonyms and Identifiers**

For comprehensive literature and database searches, a variety of synonyms and identifiers are crucial. **Anitrazafen** is also known by its developmental code LY 122512 and National Service Center number NSC 336394[2]. Key registry numbers and database identifiers are summarized in the table below for easy reference.



Identifier	Value	
CAS Registry Number	63119-27-7[1][2]	
PubChem CID	44410[1]	
ChEMBL ID	CHEMBL2105947[1]	
UNII	2Y065P7MYR[1]	
KEGG	D02948[1]	
CompTox Dashboard (EPA)	DTXSID50212454[1]	

# **Physicochemical Properties**

A summary of the known physicochemical properties of **Anitrazafen** is presented below. This data is essential for formulation development and pharmacokinetic modeling.

Property	Value	Source
Molecular Formula	C18H17N3O2	[1]
Molecular Weight	307.35 g/mol	[1]
Relative Density	1.164 g/cm <sup>3</sup>	

# **Pharmacokinetics (in Rats)**

A key study investigated the absorption, distribution, metabolism, and excretion of **Anitrazafen** in rats, providing valuable insights into its pharmacokinetic profile.

## **Absorption and Distribution**

Following oral administration in rats, **Anitrazafen** is rapidly absorbed from the gastrointestinal tract, with peak concentrations of the parent drug reached within one hour[1][2]. It exhibits a large apparent volume of distribution of 112 L/kg, suggesting extensive tissue distribution[1][2]. Subcutaneous administration leads to slower absorption but results in maximum bioavailability of the parent drug[1][2]. Topical application results in the slowest absorption[1][2].



#### **Metabolism and Excretion**

Anitrazafen undergoes rapid and extensive metabolism in rats, with biliary excretion being the primary route of elimination[1][2]. The major biotransformation pathway is oxidative Odemethylation, leading to the formation of mono- and di-Odemethylated analogues, which are then conjugated with glucuronide or sulfate[1][2]. No unchanged drug is found in the excreta[1][2].

#### **Mechanism of Action**

**Anitrazafen** functions as a cyclooxygenase (COX) inhibitor[1]. This mechanism is characteristic of many NSAIDs and is central to its anti-inflammatory effects. By inhibiting COX enzymes, **Anitrazafen** blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

## **Signaling Pathway**

The following diagram illustrates the established mechanism of action for COX inhibitors in the arachidonic acid signaling pathway.



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**Anitrazafen**'s inhibition of the COX enzyme in the arachidonic acid pathway.

# **Experimental Protocols**

Detailed experimental protocols are vital for the replication and extension of scientific findings. The following outlines the methodology used in the pivotal pharmacokinetic study of **Anitrazafen** in rats.

#### **Animal Studies for Pharmacokinetics**



- Animal Model: Male albino rats (strain not specified), weighing 200-250g, were used.
   Animals were fasted for 24 hours prior to the experiment[3].
- Dosing:
  - Oral Administration: [3-14C]Anitrazafen was administered orally at a dose of 25 mg/kg[3].
  - Subcutaneous Administration: [3-14C]Anitrazafen was administered subcutaneously.
  - Topical Administration: Details of the topical formulation and application were not specified in the available literature.
- Sample Collection:
  - At predetermined time points after dosing, animals were euthanized by decapitation[3].
  - Blood and various tissues were collected for the measurement of radioactivity[3].
- Analysis: The concentration of <sup>14</sup>C was determined in the collected samples to assess absorption, distribution, and elimination of the drug and its metabolites.

### Conclusion

Anitrazafen is a well-characterized NSAID with a clear IUPAC identity and several documented synonyms and identifiers. Its pharmacokinetic profile in rats indicates rapid absorption, extensive tissue distribution, and metabolism primarily through oxidative Odemethylation. The mechanism of action is established as the inhibition of cyclooxygenase. While foundational data exists, further research into its specific COX isoform selectivity, a broader range of physicochemical properties, and detailed protocols for its synthesis and bioassays would provide a more complete picture for drug development professionals.

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#### References

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